molecular formula C10H13NO B1597069 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 20955-75-3

6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B1597069
CAS No.: 20955-75-3
M. Wt: 163.22 g/mol
InChI Key: CMCYCCSCAZJCII-UHFFFAOYSA-N
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Description

6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by a bicyclic structure consisting of a six-membered cyclohexane ring fused to a five-membered pyrrole ring, with two methyl groups attached at the 6th position. It is an important building block in medicinal chemistry due to its potential biological activities and its role as a precursor in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one typically involves the optimization of reaction conditions, including the choice of solvents, temperature, and reaction time, to maximize yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYCCSCAZJCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CN2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372887
Record name 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20955-75-3
Record name 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,5-dimethyl-1,3-cyclohexandione (30 g, 0.21 mol), aminoacetaldehyde dimethyl acetal (35 mL, 0.32 mol) and p-toluenesulphonic acid hydrate (1.5 g, 8 mmol) in toluene (250 mL) were heated at reflux for 4 h using Dean-Stark apparatus to remove the water. The toluene was evaporated and the residue dissolved in 3N HCl (250 mL). The solution was heated at 60° C. for 6 h. After this time the mixture was cooled to room temperature and extracted with DCM (6×). The combined organic layers were dried (MgSO4), evaporated and the residue chromatographed on silica gel, eluting with isohexane: EtOAc (4:1→1:1). The fractions containing the desired product were combined, evaporated and the residue triturated with ether. The title compound (1.8 g, 5%) was isolated as a cream solid. mp 177-178° C. 1H NMR (360 MHz, d6-DMSO) 8 1.02 (6H,s), 2.19 (2H,s), 2.63 (2H,s), 6.23 (1H,t, J=3.9 Hz), 6.71 (1H,t, J=3.9 Hz). MS (ES+) 164 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Reactant of Route 2
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Reactant of Route 3
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Reactant of Route 4
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Reactant of Route 5
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
Reactant of Route 6
6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

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